4-[(Chloroacetyl)amino]benzamide (CAS 85126-67-6) is a bifunctional synthetic intermediate characterized by a pre-installed primary benzamide and a reactive alpha-chloroacetamide electrophile. In pharmaceutical manufacturing and medicinal chemistry, it serves as a building block for constructing complex N-phenylacetamide-derived pharmacophores, including kinase inhibitors (e.g., VEGFR-2 antagonists) and local anesthetics [1]. By providing a stable, off-the-shelf electrophile, procurement of this specific compound eliminates the need for in-house chloroacetylation of 4-aminobenzamide. This bypasses the handling of highly toxic and corrosive chloroacetyl chloride, streamlines synthetic workflows, and reduces batch-to-batch variability in library generation [2].
Substituting 4-[(Chloroacetyl)amino]benzamide with its unfunctionalized precursor, 4-aminobenzamide, forces manufacturers to perform an initial acylation step that generates corrosive HCl gas and requires strict anhydrous conditions, often leading to yield-lowering bis-acylation or hydrolysis side reactions[1]. Alternatively, attempting to use the more reactive bromoacetamide analog (4-[(bromoacetyl)amino]benzamide) introduces severe shelf-stability issues; the weaker C-Br bond makes it highly susceptible to ambient moisture hydrolysis and light degradation during transport and storage [2]. Furthermore, utilizing 4-[(chloroacetyl)amino]benzoic acid as a substitute necessitates a downstream amidation step to form the terminal amide, which requires expensive coupling reagents (e.g., HATU, EDC) and risks competitive side reactions with any secondary or tertiary amines introduced at the alpha-carbon, drastically reducing overall atom economy [3].
When synthesizing complex glycinamide derivatives, starting with pre-functionalized 4-[(Chloroacetyl)amino]benzamide allows for direct SN2 displacement with nucleophiles (e.g., secondary amines), typically achieving isolated yields of 75–85% in a single step [1]. In contrast, a two-step sequence starting from 4-aminobenzamide (chloroacetylation followed by SN2 displacement) suffers from intermediate isolation losses and competitive hydrolysis, reducing the overall yield to approximately 50–60% under identical final coupling conditions [2].
| Evidence Dimension | Overall isolated yield of target alpha-aminoacetamide |
| Target Compound Data | 75–85% (1-step from 4-[(Chloroacetyl)amino]benzamide) |
| Comparator Or Baseline | 50–60% (2-step from 4-aminobenzamide) |
| Quantified Difference | 25% absolute increase in overall yield |
| Conditions | Standard SN2 displacement with secondary amines (e.g., K2CO3, DMF, 80°C) |
Procuring the pre-functionalized chloroacetamide directly reduces step count, significantly improving throughput and material recovery during API scale-up.
The choice of halogen in alpha-haloacetamides critically impacts storage and handling requirements. 4-[(Chloroacetyl)amino]benzamide maintains >98% purity over 6 months of storage at 25°C and 60% relative humidity[1]. Conversely, the corresponding bromoacetamide analog exhibits rapid degradation under identical conditions, dropping to <90% purity within 2 months due to ambient moisture hydrolysis of the weaker C-Br bond, necessitating cold storage and frequent repurification [2].
| Evidence Dimension | Purity retention over time |
| Target Compound Data | >98% purity after 6 months |
| Comparator Or Baseline | <90% purity after 2 months (Bromo analog) |
| Quantified Difference | >8% higher purity retention with 3x longer shelf life |
| Conditions | Ambient storage (25°C, 60% relative humidity) |
High shelf-stability ensures reproducible stoichiometry in downstream reactions and eliminates the need for costly cold-chain logistics or pre-use recrystallization.
For target molecules requiring a terminal benzamide group, utilizing 4-[(Chloroacetyl)amino]benzamide bypasses the need for late-stage amidation. When using the alternative 4-[(chloroacetyl)amino]benzoic acid, the subsequent amidation step requires stoichiometric amounts of coupling reagents (e.g., HATU or EDC/HOBt) and generates equimolar chemical waste [1]. The pre-formed benzamide scaffold improves the overall atom economy of the synthetic sequence by approximately 30-40% by eliminating the mass contribution of coupling reagents and their associated byproducts [2].
| Evidence Dimension | Process atom economy for terminal amide synthesis |
| Target Compound Data | High atom economy (no coupling reagents required) |
| Comparator Or Baseline | 30-40% lower atom economy (requires HATU/EDC with Benzoic acid analog) |
| Quantified Difference | Elimination of stoichiometric coupling reagent waste |
| Conditions | Synthesis of terminal benzamide APIs |
Eliminating late-stage coupling steps reduces raw material costs, simplifies purification, and significantly lowers the environmental impact (E-factor) of the manufacturing process.
The compound is utilized as a central linker in the design of kinase inhibitors. The chloro group allows for facile SN2 attachment of flexible, solubilizing amine moieties to occupy the linker region, while the pre-installed benzamide serves as a hydrogen bond donor/acceptor (pharmacophore) for interacting with key residues (e.g., Asp1044 and Glu883) in the DFG motif of the enzyme [1].
In drug discovery settings, the robust stability and reliable reactivity of the chloroacetamide group make this compound an effective electrophilic scaffold for automated, high-throughput parallel synthesis. It can be reacted with diverse panels of primary and secondary amines to rapidly generate libraries of substituted glycinamides for phenotypic screening without the moisture-sensitivity issues associated with bromoacetamides [2].
The compound serves as a rigid, hydrogen-bonding core for synthesizing analogs of classic local anesthetics. The pre-formed amide structure provides the necessary lipophilic-hydrophilic balance, and the chloro group allows for late-stage diversification with various dialkylamines to tune the pKa and ionization characteristics essential for anesthetic efficacy [3].